molecular formula C16H14N2O B11864992 4-((Quinolin-6-yloxy)methyl)aniline CAS No. 656820-78-9

4-((Quinolin-6-yloxy)methyl)aniline

Cat. No.: B11864992
CAS No.: 656820-78-9
M. Wt: 250.29 g/mol
InChI Key: XUDZOXBBFIFWLK-UHFFFAOYSA-N
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Description

4-((Quinolin-6-yloxy)methyl)aniline is a chemical compound that features a quinoline ring system attached to an aniline moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Quinolin-6-yloxy)methyl)aniline typically involves the reaction of 6-hydroxyquinoline with formaldehyde and aniline under basic conditions. The reaction proceeds through the formation of a quinolin-6-yloxy intermediate, which subsequently reacts with aniline to form the final product.

  • Step 1: Formation of Quinolin-6-yloxy Intermediate

      Reactants: 6-hydroxyquinoline, formaldehyde

      Conditions: Basic medium (e.g., sodium hydroxide)

      Reaction: 6-hydroxyquinoline + formaldehyde → Quinolin-6-yloxy intermediate

  • Step 2: Formation of this compound

      Reactants: Quinolin-6-yloxy intermediate, aniline

      Reaction: Quinolin-6-yloxy intermediate + aniline → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Quinolin-6-yloxy)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline or aniline derivatives

    Substitution: Substituted quinoline or aniline derivatives

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 4-((Quinolin-6-yloxy)methyl)aniline but without the aniline moiety.

    4-Hydroxyquinoline: Similar to this compound but with a hydroxyl group instead of the aniline moiety.

    Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.

Uniqueness

This compound is unique due to the presence of both the quinoline and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .

Properties

CAS No.

656820-78-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-(quinolin-6-yloxymethyl)aniline

InChI

InChI=1S/C16H14N2O/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-10H,11,17H2

InChI Key

XUDZOXBBFIFWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)N)N=C1

Origin of Product

United States

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